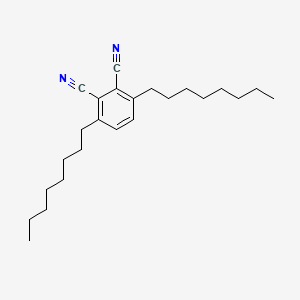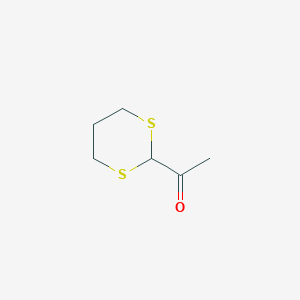
1-(1,3-Dithian-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-yl)ethanone is an organic compound with the molecular formula C₆H₁₀OS₂. It is a member of the dithiane family, which are cyclic thioacetals derived from carbonyl compounds. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for carbonyl compounds .
Métodos De Preparación
1-(1,3-Dithian-2-yl)ethanone can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired dithiane derivative. Industrial production methods often involve the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), which facilitate the thioacetalization process in water without the need for organic solvents .
Análisis De Reacciones Químicas
1-(1,3-Dithian-2-yl)ethanone undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(1,3-Dithian-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for carbonyl compounds, allowing for selective reactions at other functional groups.
Medicinal Chemistry: The compound’s stability and reactivity make it valuable in the synthesis of complex molecules, including pharmaceuticals.
Polymer Science: It is used in the synthesis of recyclable poly(dithioacetal)s through dynamic polymerization processes.
Material Science: The compound’s unique properties are exploited in the development of new materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-2-yl)ethanone primarily involves its role as a protecting group. The dithiane ring stabilizes the carbonyl compound by forming a cyclic thioacetal, which prevents unwanted reactions at the carbonyl site. This protection is achieved through the formation of a stable, six-membered ring structure that can be selectively removed under specific conditions .
Comparación Con Compuestos Similares
1-(1,3-Dithian-2-yl)ethanone is similar to other dithiane and dithiolane compounds, such as:
1,3-Dithiolane: Another cyclic thioacetal with a five-membered ring, used for similar protective purposes.
1,3-Dithiane: A six-membered ring compound, often used interchangeably with this compound.
(1,3-Dithian-2-yl)trimethylsilane: A derivative with a trimethylsilyl group, offering different reactivity and stability properties.
The uniqueness of this compound lies in its specific reactivity and stability, making it a preferred choice in many synthetic applications.
Propiedades
Fórmula molecular |
C6H10OS2 |
|---|---|
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-yl)ethanone |
InChI |
InChI=1S/C6H10OS2/c1-5(7)6-8-3-2-4-9-6/h6H,2-4H2,1H3 |
Clave InChI |
UCTLSBFUHGKNPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


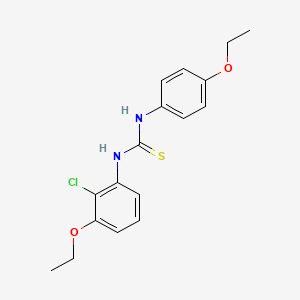
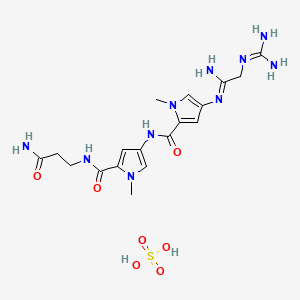
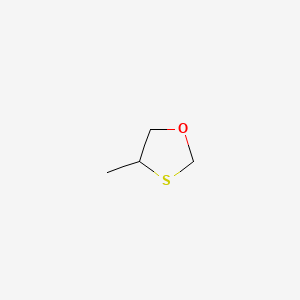
![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
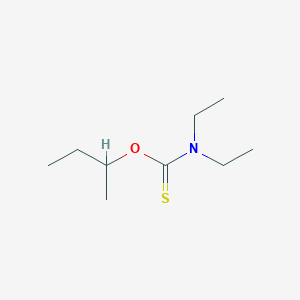
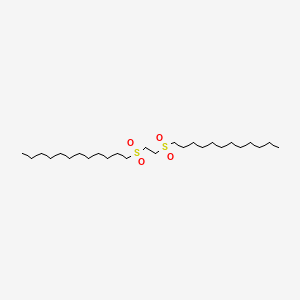

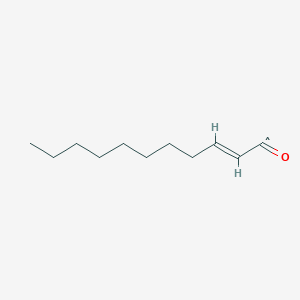
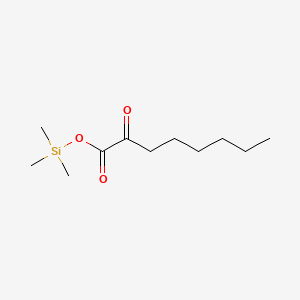
![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)


